Cas no 23441-75-0 (4-Phenylquinazolin-2(1H)-one)

4-Phenylquinazolin-2(1H)-one structure
4-Phenylquinazolin-2(1H)-one structure
Nome del prodotto:4-Phenylquinazolin-2(1H)-one
Numero CAS:23441-75-0
MF:C14H10N2O
MW:222.24200296402
MDL:MFCD00221481
CID:269818
PubChem ID:63430

4-Phenylquinazolin-2(1H)-one Proprietà chimiche e fisiche

Nomi e identificatori

    • 2(1H)-Quinazolinone,4-phenyl-
    • 4-phenyl-1H-quinazolin-2-one
    • 4-phenyl-2(1H)-Quinazolinone
    • 4-Phenylquinazolin-2(1H)-one
    • 2-quinazolinol, 4-phenyl-
    • 4-phenyl-1,2-dihydroquinazolin-2-one
    • MixCom3_000120
    • CS-0038417
    • FHUBTSLLILWICW-UHFFFAOYSA-N
    • BS-4306
    • Maybridge1_008986
    • 4-phenyl-2,3-dihydroquinazolin-2-one
    • NS00096658
    • 23441-75-0
    • BRN 0171247
    • 4-phenylquinazolin-2-one
    • F0257-0047
    • 2(1H)-Quinazolinone, 4-phenyl-
    • AKOS002287685
    • FT-0712852
    • CHEMBL1588916
    • 5-24-04-00247 (Beilstein Handbook Reference)
    • SCHEMBL4142958
    • HMS2291D11
    • AKOS000297231
    • SR-01000462059
    • YAA44175
    • F0212-0169
    • SR-01000636669-1
    • MFCD00221481
    • AM803565
    • HMS1414O05
    • SMR000009521
    • Z220617816
    • DTXSID70177995
    • CCG-47011
    • SCHEMBL10679885
    • MLS000070504
    • IFLab1_001017
    • SR-01000462059-1
    • EN300-75168
    • BDBM50590624
    • AC-907/34110024
    • 4-phenylquinazolin-2-ol
    • STL163371
    • 4-phenyl-2-quinazolinol
    • STK862217
    • MDL: MFCD00221481
    • Inchi: InChI=1S/C14H10N2O/c17-14-15-12-9-5-4-8-11(12)13(16-14)10-6-2-1-3-7-10/h1-9H,(H,15,16,17)
    • Chiave InChI: FHUBTSLLILWICW-UHFFFAOYSA-N
    • Sorrisi: C1=CC=C(C=C1)C2=NC(=O)NC3=C2C=CC=C3

Proprietà calcolate

  • Massa esatta: 222.0794
  • Massa monoisotopica: 222.079
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 1
  • Complessità: 331
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2
  • Superficie polare topologica: 41.5A^2

Proprietà sperimentali

  • Densità: 1.24
  • Punto di ebollizione: 462.6°Cat760mmHg
  • Punto di infiammabilità: 233.6°C
  • Indice di rifrazione: 1.663
  • PSA: 41.46

4-Phenylquinazolin-2(1H)-one Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-75168-0.1g
4-phenyl-2,3-dihydroquinazolin-2-one
23441-75-0 95%
0.1g
$52.0 2023-07-06
Enamine
EN300-75168-2.5g
4-phenyl-2,3-dihydroquinazolin-2-one
23441-75-0 95%
2.5g
$262.0 2023-07-06
Life Chemicals
F0257-0047-20mg
4-phenyl-1,2-dihydroquinazolin-2-one
23441-75-0 90%+
20mg
$99.0 2023-07-06
eNovation Chemicals LLC
D764317-5g
2(1H)-Quinazolinone, 4-phenyl-
23441-75-0 95%
5g
$815 2024-06-07
Alichem
A019109737-5g
4-Phenylquinazolin-2(1H)-one
23441-75-0 95%
5g
$645.75 2023-09-02
Alichem
A019109737-1g
4-Phenylquinazolin-2(1H)-one
23441-75-0 95%
1g
$215.25 2023-09-02
Life Chemicals
F0257-0047-2mg
4-phenyl-1,2-dihydroquinazolin-2-one
23441-75-0 90%+
2mg
$59.0 2023-07-06
Life Chemicals
F0257-0047-50mg
4-phenyl-1,2-dihydroquinazolin-2-one
23441-75-0 90%+
50mg
$160.0 2023-07-06
Enamine
EN300-75168-10.0g
4-phenyl-2,3-dihydroquinazolin-2-one
23441-75-0 95%
10.0g
$826.0 2023-07-06
A2B Chem LLC
AB23218-1g
4-Phenylquinazolin-2(1h)-one
23441-75-0 95%
1g
$217.00 2024-04-20
Fornitori consigliati
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.